molecular formula C22H21ClN4O3S2 B14809724 3-chloro-N-[(2-{[4-(pentanoylamino)phenyl]carbonyl}hydrazinyl)carbonothioyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[(2-{[4-(pentanoylamino)phenyl]carbonyl}hydrazinyl)carbonothioyl]-1-benzothiophene-2-carboxamide

Cat. No.: B14809724
M. Wt: 489.0 g/mol
InChI Key: QIWROGBXJAZQAR-UHFFFAOYSA-N
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Description

3-chloro-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzothiophene core, a chlorinated benzene ring, and a hydrazino carbonothioyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Chlorine Atom: Chlorination of the benzene ring is usually carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Hydrazino Carbonothioyl Group: This step involves the reaction of hydrazine derivatives with carbon disulfide, followed by coupling with the benzothiophene core.

    Formation of the Pentanoylamino Group: This can be achieved through acylation reactions using pentanoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

3-chloro-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide
  • 3-chloro-N-[[[4-(pentanoylamino)benzoyl]amino]carbamothioyl]-1-benzothiophene-2-carboxamide

Uniqueness

3-chloro-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H21ClN4O3S2

Molecular Weight

489.0 g/mol

IUPAC Name

3-chloro-N-[[[4-(pentanoylamino)benzoyl]amino]carbamothioyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C22H21ClN4O3S2/c1-2-3-8-17(28)24-14-11-9-13(10-12-14)20(29)26-27-22(31)25-21(30)19-18(23)15-6-4-5-7-16(15)32-19/h4-7,9-12H,2-3,8H2,1H3,(H,24,28)(H,26,29)(H2,25,27,30,31)

InChI Key

QIWROGBXJAZQAR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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